molecular formula C11H9BrN2O B1273927 5-Bromo-2-(p-tolyloxy)pyrimidine CAS No. 887430-90-2

5-Bromo-2-(p-tolyloxy)pyrimidine

Cat. No. B1273927
CAS RN: 887430-90-2
M. Wt: 265.11 g/mol
InChI Key: KEKGJYAPWQZYJV-UHFFFAOYSA-N
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Description

The compound "5-Bromo-2-(p-tolyloxy)pyrimidine" is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes, as they are components of nucleic acids. Brominated pyrimidines, in particular, have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of bromo-pyrimidine analogs has been explored in various studies. For instance, a series of 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloro pyrimidine, which involved multi-step reactions and were characterized using spectral data . Another study reported the synthesis of a 5-(4-bromophenyl)-4,6-dichloropyrimidine from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process . These methods highlight the versatility of bromo-pyrimidine compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines has been investigated using various spectroscopic techniques. For example, the crystal and molecular structure of a related compound, (E)-5-(2-bromovinyl-2'-deoxyuridine), was determined using diffractometer reflections and refined by least-squares, revealing conformational features similar to thymidine . Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, have been used to study the molecular geometry, vibrational wavenumbers, and electronic properties of 5-bromo-2-hydroxy pyrimidine .

Chemical Reactions Analysis

Bromo-pyrimidine derivatives can undergo various chemical reactions. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were prepared and reacted with elemental bromine to give 5-bromo derivatives . These reactions demonstrate the reactivity of the bromo group in pyrimidine chemistry and its utility in synthesizing more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-pyrimidine derivatives have been studied using computational methods and experimental techniques. Density functional theory (DFT) calculations have been employed to predict the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of these compounds . Additionally, the antimicrobial activities and interactions with DNA of some bromo-pyrimidine derivatives have been evaluated, indicating their potential biological relevance .

Scientific Research Applications

Spectroscopic and Computational Analysis

5-Bromo-2-hydroxy pyrimidine, closely related to 5-Bromo-2-(p-tolyloxy)pyrimidine, has been studied for its molecular geometry, vibrational wavenumbers, and electronic properties through spectroscopic and computational methods. This compound exhibits interesting properties like charge transfer within the molecule and has been evaluated for non-linear optical properties and molecular electrostatic energy, indicating its potential in materials science and electronics (Chandralekha et al., 2020).

Molecular Docking Study

A molecular docking study of 5-bromo-2-hydroxy pyrimidine suggests its potential for binding affinity and activity, which is significant in the context of drug design and biochemical applications (Chandralekha et al., 2020).

Tagging DNA Synthesis

5-Bromo-2-deoxyuridine, a derivative of brominated pyrimidines, is used for tagging dividing cells in DNA synthesis studies. It has been utilized in biomedical research areas like stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).

Insights into Cellular Mechanisms

5-Bromo-2-deoxyuridine is also instrumental in understanding cellular mechanisms in the development of the central nervous system across various animals. It has provided essential insights but also requires cautious interpretation due to its potential toxic effects when used in high or repeated doses (Martí-Clúa, 2021).

Synthesis and Structural Studies

5-Bromo-2,4-di-t-butoxypyrimidine, another closely related compound, has been synthesized and analyzed for its structure, contributing to the understanding of pyrimidine derivatives and their potential applications (Brown et al., 1968).

Chemical Reactivity Studies

The reactivity patterns of bromonucleosides, including 5-bromo-2-deoxyuridine, have been studied in the context of photochemical and radiation chemical reactions. These studies are significant in understanding DNA damage and repair mechanisms (Zdrowowicz et al., 2015).

Safety And Hazards

Safety data sheets indicate that 5-Bromo-2-(p-tolyloxy)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

5-bromo-2-(4-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKGJYAPWQZYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394542
Record name 5-bromo-2-(p-tolyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(p-tolyloxy)pyrimidine

CAS RN

887430-90-2
Record name 5-Bromo-2-(4-methylphenoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887430-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-(p-tolyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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